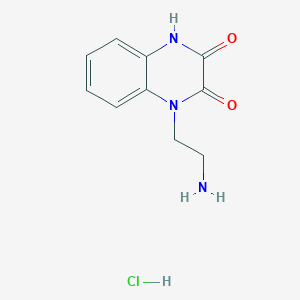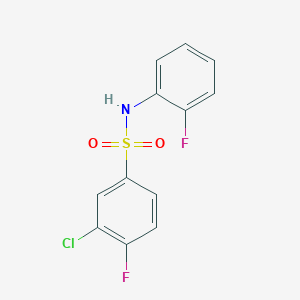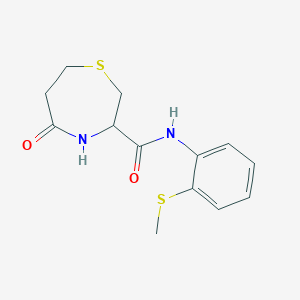![molecular formula C9H17NO2 B2466604 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid CAS No. 1247857-18-6](/img/structure/B2466604.png)
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular weight of 171.24 . It is typically in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Role as a Carboxylic Acid Isostere
The compound's cyclopentane structure makes it a novel isostere for the carboxylic acid functional group. Its properties, comparable to carboxylic acids, allow it to effectively substitute for carboxylic acid functional groups in drug design, enhancing the physical-chemical properties of the derivatives. This application is particularly notable in designing potent thromboxane (A2) receptor antagonists (Ballatore et al., 2011).
Involvement in Catalytic Cyclizations
The cyclopentane structure of this compound is pivotal in catalytic cyclizations, particularly in reactions involving β-bromo-α,β-unsaturated carboxylic acids and dimethylhydrazine. These cyclizations, facilitated by a palladium catalyst, lead to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones, illustrating its utility in synthesizing complex cyclic structures (Bae & Cho, 2014).
Influence on Molecular Rearrangements
The compound's cyclopentane moiety influences molecular rearrangements, especially in systems containing planar segments. The Thorpe-Ingold effect, which aids in the formation of five-membered rings, is accentuated in structures involving 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid. This effect is instrumental in the rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids, demonstrating the compound's role in facilitating and directing molecular rearrangements (Kaneti et al., 2004).
Utilization in Peptide Coupling
This compound also finds its application in peptide coupling methods, particularly in conjugating carboxylic acids with methyl ester amino acids hydrochloride. The presence of the dimethylamino group makes it an efficient component in coupling reactions, facilitating the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).
Contributions to Molecular Aggregation
The structural features of this compound contribute to the aggregation behavior of molecules, especially in the formation of organogels. Its functional groups, particularly carboxylic acid and dimethylamino groups, play a significant role in controlling the aggregation mode, influencing the morphology of the resulting organogels (Tanaka et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRZUUHXLSISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)

![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B2466528.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466530.png)
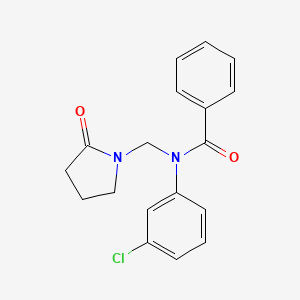

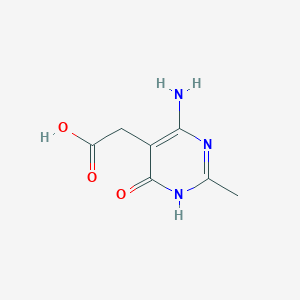
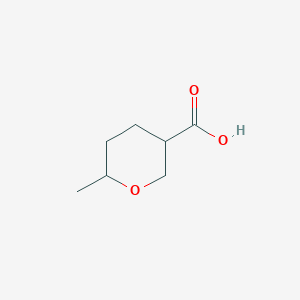
![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)
![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)
